molecular formula C8H8BrIN2 B13462392 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole

4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole

Cat. No.: B13462392
M. Wt: 338.97 g/mol
InChI Key: FVZDXMNSKWYCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-{3-iodobicyclo[111]pentan-1-yl}-1H-pyrazole is a complex organic compound characterized by the presence of both bromine and iodine atoms attached to a bicyclo[111]pentane ring system, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient halogenation and cycloaddition reactions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The bicyclo[1.1.1]pentane ring system provides a rigid scaffold that can enhance the compound’s stability and specificity in binding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole lies in its combination of bromine and iodine atoms attached to a bicyclo[1.1.1]pentane ring system, which is further connected to a pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H8BrIN2

Molecular Weight

338.97 g/mol

IUPAC Name

4-bromo-1-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrazole

InChI

InChI=1S/C8H8BrIN2/c9-6-1-11-12(2-6)8-3-7(10,4-8)5-8/h1-2H,3-5H2

InChI Key

FVZDXMNSKWYCIX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)N3C=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.